molecular formula C22H17F2N3O4S B4712260 N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE

N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE

Cat. No.: B4712260
M. Wt: 457.5 g/mol
InChI Key: BGDRFYDNQJRSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of difluoromethoxy, phenyl, furylmethyl, and quinazolinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(DIFLUOROMETHOXY)PHENYL]-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the difluoromethoxyphenyl intermediate: This involves the reaction of a phenyl compound with difluoromethoxy reagents under controlled conditions.

    Synthesis of the quinazolinyl intermediate: This step involves the formation of the quinazolinyl ring system through cyclization reactions.

    Coupling of intermediates: The final step involves the coupling of the difluoromethoxyphenyl and quinazolinyl intermediates using appropriate coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the quinazolinyl ring.

    Substitution: The phenyl and quinazolinyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinyl derivatives, and substituted phenyl or quinazolinyl compounds.

Scientific Research Applications

N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular assays.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N1-[2-(DIFLUOROMETHOXY)PHENYL]-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-[2-(DIFLUOROMETHOXY)PHENYL]-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE include:

Uniqueness

The uniqueness of N1-[2-(DIFLUOROMETHOXY)PHENYL]-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O4S/c23-21(24)31-18-10-4-3-9-17(18)25-19(28)13-32-22-26-16-8-2-1-7-15(16)20(29)27(22)12-14-6-5-11-30-14/h1-11,21H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDRFYDNQJRSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3OC(F)F)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Reactant of Route 6
N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE

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